molecular formula C8H6F3NO3 B6306391 2-Hydroxy-3-(trifluoromethoxy)benzamide CAS No. 1261610-87-0

2-Hydroxy-3-(trifluoromethoxy)benzamide

Cat. No.: B6306391
CAS No.: 1261610-87-0
M. Wt: 221.13 g/mol
InChI Key: ZJUDMXSNGMXGNQ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C8H6F3NO3. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to a benzamide structure. The trifluoromethoxy group imparts unique chemical properties, making this compound of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(trifluoromethoxy)benzamide typically involves the introduction of the trifluoromethoxy group onto a benzamide precursor. One common method is the trifluoromethoxylation of a hydroxybenzamide derivative using specialized reagents. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the successful incorporation of the trifluoromethoxy group .

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethoxylation processes, utilizing advanced reactors and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate

Properties

IUPAC Name

2-hydroxy-3-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-5-3-1-2-4(6(5)13)7(12)14/h1-3,13H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUDMXSNGMXGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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